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Anabaenopeptin 915 -

Anabaenopeptin 915

Catalog Number: EVT-1597074
CAS Number:
Molecular Formula: C48H65N7O11
Molecular Weight: 916.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Anabaenopeptin 915 is a natural product found in Planktothrix agardhii with data available.
Source and Classification

Anabaenopeptin 915 is primarily sourced from cyanobacteria, specifically strains like Planktothrix and Nostoc. These organisms thrive in aquatic environments and are known for their ability to produce a variety of secondary metabolites, including anabaenopeptins. The classification of anabaenopeptins falls under the category of nonribosomal peptides, which are synthesized by nonribosomal peptide synthetases (NRPS). Anabaenopeptin 915 can be classified based on its structural features and biological activity, particularly its interactions with carboxypeptidase A, an enzyme involved in protein digestion.

Synthesis Analysis

Methods and Technical Details

The synthesis of anabaenopeptin 915 occurs through a nonribosomal pathway involving several enzymatic steps facilitated by NRPS. The biosynthetic gene cluster responsible for anabaenopeptin production includes multiple genes that encode for various domains necessary for peptide assembly.

  1. Gene Cluster: The anabaenopeptin gene cluster typically includes adenylation, thiolation, and condensation domains, which play crucial roles in the activation and assembly of amino acid precursors.
  2. Substrate Activation: Amino acids are activated as aminoacyl adenylates before being condensed into the growing peptide chain.
  3. Isolation Techniques: After cultivation of cyanobacterial strains, anabaenopeptin 915 can be isolated using high-performance liquid chromatography (HPLC) combined with mass spectrometry for purification and structural elucidation .
Molecular Structure Analysis

Structure and Data

Anabaenopeptin 915 has a molecular formula of C37H54N6O7C_{37}H_{54}N_6O_7 and a molecular weight of approximately 674.86 g/mol. Its structure consists of a cyclic arrangement of six amino acids, incorporating both proteinogenic and non-proteinogenic residues.

  • Key Features: The cyclic nature of the molecule contributes to its stability and bioactivity.
  • Spectroscopic Analysis: Structural elucidation is often performed using two-dimensional nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the arrangement of amino acids within the cyclic structure .
Chemical Reactions Analysis

Reactions and Technical Details

Anabaenopeptin 915 exhibits significant biological activity through its interactions with various enzymes. Notably, it acts as an inhibitor of carboxypeptidase A, which is essential for protein metabolism.

  • Inhibition Mechanism: The compound binds to the active site of carboxypeptidase A, preventing substrate access and thus inhibiting enzyme activity.
  • Reaction Conditions: Studies have shown that the inhibitory activity varies under different pH conditions and concentrations, indicating a need for optimized conditions during experimental applications .
Mechanism of Action

Process and Data

The mechanism by which anabaenopeptin 915 exerts its biological effects involves several steps:

  1. Binding Affinity: Anabaenopeptin 915 binds to the active site of carboxypeptidase A with high affinity, effectively blocking substrate access.
  2. Enzyme Inhibition: This binding results in a decrease in enzymatic activity, which can be quantitatively measured through IC50 values (the concentration required to inhibit half of the enzyme's activity). For anabaenopeptin 915, this value is reported to be around 530 nM .
  3. Biological Implications: The inhibition of carboxypeptidase A may have implications for regulating protein digestion in various biological systems.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Anabaenopeptin 915 possesses distinct physical and chemical properties:

Applications

Scientific Uses

Anabaenopeptin 915 has several potential applications in scientific research:

  • Biochemical Research: Due to its enzyme-inhibiting properties, it serves as a valuable tool for studying protein metabolism and enzyme kinetics.
  • Pharmacological Investigations: Its bioactivity makes it a candidate for drug development aimed at modulating enzyme activity in various diseases.
  • Ecological Studies: As a natural product derived from cyanobacteria, it contributes to understanding ecological interactions within aquatic ecosystems.
Biosynthesis and Genetic Regulation of Anabaenopeptin 915

Non-Ribosomal Peptide Synthetase (NRPS) Pathways in Cyanobacteria

Anabaenopeptin 915 (m/z 916) is assembled through a non-ribosomal peptide synthetase pathway encoded by the apnA-E gene cluster. This conserved 36-kb genomic region orchestrates the stepwise activation, modification, and condensation of six amino acid residues into the characteristic cyclic hexapeptide structure. The NRPS machinery follows a collinear logic where each module incorporates a specific residue into the growing peptide chain, with the unique ureido bond formation between the exocyclic tyrosine and the conserved D-lysine residue defining anabaenopeptin architecture [4] [10].

Role of apnA-E Gene Clusters in Anabaenopeptin Assembly

The apnA-E cluster encodes six NRPS modules distributed across five multifunctional enzymes (Table 1). ApnA contains the initiation module (A1) that activates the exocyclic residue (tyrosine in Anabaenopeptin 915) and the second module incorporating the conserved D-lysine. The epimerization (E) domain within the lysine-activating module ensures the D-configuration essential for ring formation. ApnB and ApnC incorporate residues at positions 3 (valine) and 4 (homotyrosine), respectively, while ApnD activates the N-methylated alanine at position 5. The termination module in ApnE recruits phenylalanine at position 6 and catalyzes cyclization via thioesterase (Te) activity, forming the pentapeptide ring between D-lysine and phenylalanine [4] [10].

Table 1: NRPS Modules and Domain Organization in Anabaenopeptin 915 Biosynthesis

GeneModuleDomainsAmino Acid IncorporatedPosition
apnA1 (Initiation)A-T-CTyrosine (Tyr)Exocyclic (1)
apnA2A-T-E-CLysine (Lys) in D-config2
apnB3A-T-CValine (Val)3
apnC4A-T-CHomotyrosine (Hty)4
apnD5A-T-MT-CN-methyl-Alanine (MeAla)5
apnE6 (Termination)A-T-TePhenylalanine (Phe)6

Domain Key: A – Adenylation, T – Thiolation, C – Condensation, E – Epimerization, MT – Methyltransferase, Te – Thioesterase

Substrate Activation and Modular Specificity of NRPS Domains

The adenylation (A) domains exhibit stringent yet adaptable substrate recognition. The ApnA A1-domain displays exceptional bispecificity, activating both tyrosine (for Anabaenopeptin 915) and arginine (for Anabaenopeptin 908) with comparable efficiency (Km 15 ± 3 µM vs. 18 ± 5 µM). This promiscuity stems from a unique 10-amino acid substrate-binding pocket accommodating both aromatic and cationic residues [2] [6]. The A domains in downstream modules show stricter specificity: ApnB's A domain exclusively activates branched-chain aliphatic amino acids (valine/isoleucine), while ApnE's A domain selects exclusively for phenylalanine. The methyltransferase (MT) domain in module 5 (ApnD) catalyzes N-methylation before chain elongation, a signature modification conserved across anabaenopeptins [6] [10].

Table 2: Substrate Specificity of Key Adenylation Domains in Anabaenopeptin 915 Synthesis

A DomainPositionPreferred Substrate(s)Signature MotifNon-Cognate Substrate Affinity
ApnA A1Exocyclic (1)Tyr, ArgYTSGTLGSPKLys (Km >100 µM)
ApnB A3Val, IleDIFGLIRPPALeu (20% activation efficiency)
ApnC A4Hty, AlaHVAGVLNQPYTyr (not activated)
ApnE A6PheFISGELGDTVTrp (Km 45 µM)

Evolutionary Drivers of Structural Diversification

Horizontal Gene Transfer Between Planktothrix and Microcystis Genera

Phylogenomic analyses reveal that the apn cluster underwent horizontal gene transfer (HGT) between bloom-forming cyanobacterial genera. The apnA-E sequences in Planktothrix agardhii (producer of Anabaenopeptin 915) share 85% nucleotide identity with homologous clusters in Microcystis aeruginosa, suggesting intergeneric transfer within the last 50 million years. This HGT event enabled Planktothrix to acquire the genetic machinery for anabaenopeptin synthesis, contributing to its ecological success in freshwater habitats. Notably, the apn cluster is absent in early-diverging Planktothrix species (P. pseudagardhii, P. tepida), supporting acquisition via lateral transfer rather than vertical descent [3] [10].

Positively Selected Point Mutitions in the apnA A1-Domain

The evolutionary diversification of Anabaenopeptin 915 is driven by positive selection targeting codons in the A1 domain of apnA. Site-directed mutagenesis identified three codons (positions 235, 236, and 239) under strong positive selection (dN/dS > 4.0), all residing within the substrate-binding pocket. The Thr235Ala mutation shifts specificity from arginine to tyrosine, enabling Anabaenopeptin 915 production. Strains with dual specificity (co-producing Anabaenopeptins 915 and 908) exhibit ancestral arginine-activating genotypes with secondary Tyr-activating mutations. This evolutionary trajectory allows Planktothrix to generate structural diversity through minimal genetic changes, enhancing niche adaptation [2] [4].

Environmental Regulation of Biosynthetic Gene Expression

Nutrient Availability and Light-Dependent Production Dynamics

Anabaenopeptin 915 production is tightly regulated by abiotic factors. Phosphate limitation induces a 4.5-fold upregulation of apnE transcription and doubles cellular Anabaenopeptin 915 quotas (to 12 µg/mg dry weight), indicating a phosphate-sparing metabolic strategy. Light intensity modulates production biphasically: optimal synthesis occurs at 60–80 μmol photons·m⁻²·s⁻¹, while intensities >120 μmol photons·m⁻²·s⁻¹ suppress apnB and apnD expression by 70%. Red light (620–700 nm) specifically downregulates the cluster, whereas blue light (450–495 nm) enhances Te domain activity, suggesting photoreceptor-mediated control [1] [7].

Stress-Induced Upregulation of apn Clusters in Bloom Conditions

During dense cyanobacterial blooms, Anabaenopeptin 915 production increases 3.8-fold in response to oxidative stress and competitor interactions. Transcriptomic data show 6.5-fold higher apnA expression in bloom-forming Planktothrix versus laboratory cultures, coinciding with elevated reactive oxygen species (ROS) levels. Allelopathic experiments demonstrate that Anabaenopeptin 915 inhibits protease activity in competing diatoms (Asterionella formosa), suggesting an ecological role in resource monopolization. This stress-responsive upregulation provides a fitness advantage under crowded bloom conditions, explaining the near-universal retention of apn clusters in bloom-forming strains [9] [7].

Table 3: Environmental Factors Regulating Anabaenopeptin 915 Biosynthesis

Environmental FactorGene Regulation EffectCellular AP915 IncreaseEcophysiological Role
Phosphate limitation (<10 µg/L)4.5-fold ↑ apnE expression2.1-foldPhosphate storage via peptide synthesis
Blue light (450 nm)3.2-fold ↑ apnC expression1.8-foldPhotoregulated defense synthesis
Oxidative stress (H₂O₂)5.7-fold ↑ apnA expression3.8-foldAntioxidant response signaling
High cell density (>10⁵ cells/mL)6.5-fold ↑ apn cluster transcription3.1-foldAllelopathic inhibition of competitors

Properties

Product Name

Anabaenopeptin 915

IUPAC Name

(2S)-2-[[(3S,6S,9S,12S,15R)-3-[(2S)-butan-2-yl]-6,9-bis[2-(4-hydroxyphenyl)ethyl]-7-methyl-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C48H65N7O11

Molecular Weight

916.1 g/mol

InChI

InChI=1S/C48H65N7O11/c1-6-29(4)41-44(61)49-26-8-7-9-36(51-48(66)52-38(47(64)65)27-32-14-22-35(58)23-15-32)42(59)53-40(28(2)3)45(62)50-37(24-16-30-10-18-33(56)19-11-30)46(63)55(5)39(43(60)54-41)25-17-31-12-20-34(57)21-13-31/h10-15,18-23,28-29,36-41,56-58H,6-9,16-17,24-27H2,1-5H3,(H,49,61)(H,50,62)(H,53,59)(H,54,60)(H,64,65)(H2,51,52,66)/t29-,36+,37-,38-,39-,40-,41-/m0/s1

InChI Key

KWDLKNNQGMAHJR-HBWVXJRASA-N

Synonyms

anabaenopeptin 915

Canonical SMILES

CCC(C)C1C(=O)NCCCCC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1)CCC2=CC=C(C=C2)O)C)CCC3=CC=C(C=C3)O)C(C)C)NC(=O)NC(CC4=CC=C(C=C4)O)C(=O)O

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCCCC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)CCC2=CC=C(C=C2)O)C)CCC3=CC=C(C=C3)O)C(C)C)NC(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O

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